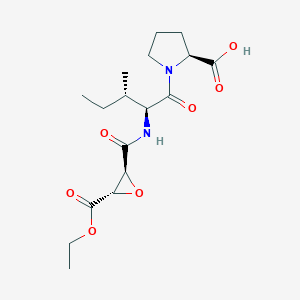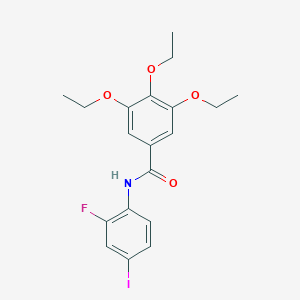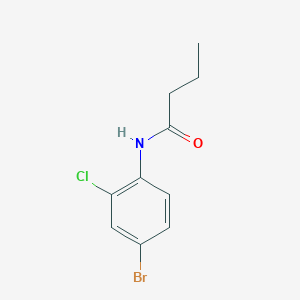![molecular formula C21H20ClN5O2S B236762 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)
2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is a chemical compound that belongs to the class of N-arylpropanamides. This compound has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide exhibits potent anti-inflammatory, analgesic, and antipyretic activities. It has been found to reduce inflammation by inhibiting the production of prostaglandins. It has also been shown to alleviate pain and reduce fever.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide in lab experiments is its potent pharmacological activity. This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide. One direction is to explore its potential applications in the development of new anti-inflammatory, analgesic, and antipyretic drugs. Another direction is to investigate its potential as an antifungal and antibacterial agent. Additionally, further studies are needed to determine the safety and toxicity of this compound.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide involves the reaction of 4-chlorophenol with 2-methyl-N-(2-methyl-4-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)propanamide in the presence of a base and a coupling agent. The reaction proceeds through an amide bond formation between the two compounds, resulting in the formation of the target compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antifungal and antibacterial properties.
Eigenschaften
Produktname |
2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide |
|---|---|
Molekularformel |
C21H20ClN5O2S |
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide |
InChI |
InChI=1S/C21H20ClN5O2S/c1-12-11-14(18-26-27-13(2)24-25-20(27)30-18)5-10-17(12)23-19(28)21(3,4)29-16-8-6-15(22)7-9-16/h5-11H,1-4H3,(H,23,28) |
InChI-Schlüssel |
LIPPIURMHJEVPY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)

![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)